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Compound of Interest

Compound Name: 2-Methoxyquinoline

Cat. No.: B1583196 Get Quote

A Comparative Spectroscopic Study of 2-
Methoxyquinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral properties of 2-Methoxyquinoline
and its derivatives. The information is intended to assist researchers in the identification,

characterization, and development of quinoline-based compounds for various scientific

applications, including drug discovery. This report combines available experimental data with

predicted spectral information to offer a comprehensive overview.

Spectral Data Comparison
The spectral properties of quinoline derivatives are significantly influenced by the nature and

position of substituents on the quinoline ring. The following tables summarize key spectral data

for 2-Methoxyquinoline and several of its analogs. It is important to note that where

experimental data is not available, predicted values from computational studies are provided

for reference.

Table 1: UV-Vis Absorption and Fluorescence Spectral Data
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Note: Detailed quantitative data for 2-Methoxyquinoline is not readily available in the public

domain. The data for 6-Methoxyquinoline shows significant solvatochromism. The quinoline

scaffold generally exhibits π-π transitions in the UV region.[1][4]*

Table 2: ¹H NMR Spectral Data (δ, ppm)

Proton
2-
Methoxyquinol
ine (Predicted)

2-
Methoxyquinol
ine-4-
carbaldehyde
(Predicted)

2-formyl-6-
methoxy-3-
carbethoxy
quinoline
(Experimental)

Reference

OCH₃ ~3.8–4.0 ~4.0 3.98 (s) [5][6][7]

Aromatic CH ~7.0–8.5 ~7.0–9.0 7.17-8.44 [5][6][7]

CHO - >9.5 10.37 (s) [6][7]
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Table 3: ¹³C NMR Spectral Data (δ, ppm)

Carbon
2-
Methoxyquinol
ine (Predicted)

2-
Methoxyquinol
ine-4-
carbaldehyde
(Predicted)

2-formyl-6-
methoxy-3-
carbethoxy
quinoline
(Experimental)

Reference

OCH₃ - ~55-60 - [6][7]

Aromatic C - 110-160 - [6][7]

C=O - ~190 - [6][7]

Table 4: Mass Spectrometry Data (m/z)

Compound Ion Predicted m/z
Experimental
m/z

Reference

2-

Methoxyquinolin

e

[M]+ 159.07 - [5]

2-

Methoxyquinolin

e-4-

carbaldehyde

[M]+ 187.06277 - [8]

2-(4-

Chlorophenyl)-4-

(3,4-dimethoxy-

phenyl)-6-

methoxy-3-

methylquinoline

[M]+ - 419.59 [9]

Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of spectral

data.
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UV-Visible (UV-Vis) Absorption Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an

absorbance reading between 0.1 and 1.0.[10]

Data Acquisition: The solution is placed in a 1 cm path length quartz cuvette. A baseline

spectrum of the pure solvent is recorded first. The UV-Vis spectrum of the sample is then

recorded over a wavelength range of approximately 200-800 nm.[1][10]

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. If the

concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert

law.[4]

Fluorescence Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent in a

quartz cuvette.

Data Acquisition: The sample is excited at a wavelength determined from the UV-Vis

absorption spectrum (typically λmax). The emission spectrum is then recorded over a range

of longer wavelengths.

Data Analysis: The wavelength of maximum emission (λem) is determined. The fluorescence

quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be

calculated relative to a standard with a known quantum yield.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added.[10]

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a proton-decoupled

spectrum is acquired at a corresponding frequency (e.g., 75-150 MHz).[10]
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Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and

baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per

million (ppm) relative to the reference standard.[10]

Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis and

characterization of a chemical compound.
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Caption: Workflow for the synthesis and spectral characterization of 2-Methoxyquinoline
analogs.

PI3K/AKT/mTOR Signaling Pathway
Certain derivatives of 2-Methoxyquinoline have been shown to exhibit biological activity by

modulating the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation

and survival.[11][12]
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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-Methoxyquinoline analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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